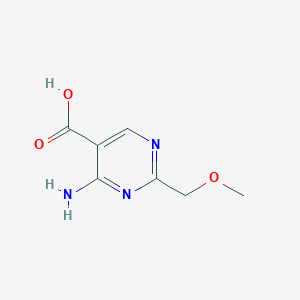

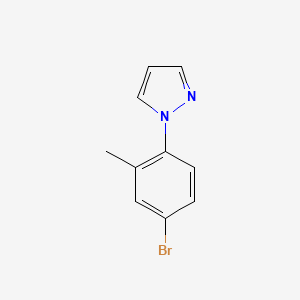

![molecular formula C11H16ClNO2 B1378659 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423025-26-6](/img/structure/B1378659.png)

3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

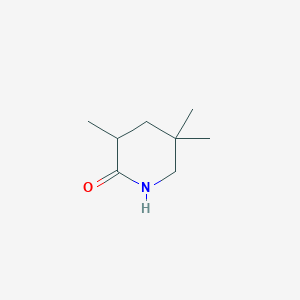

The molecular structure of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is complex. The InChI code for this compound is1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H . This indicates the presence of a chloride ion (Cl-) along with the organic molecule. Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is 229.71 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One of the primary scientific research applications of derivatives related to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride involves their synthesis and evaluation for antimicrobial activity. A study by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties. The synthesized compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal activity against Candida tenuis and Aspergillus niger. This research highlights the potential use of these compounds in developing new antimicrobial agents [Mickevičienė et al., 2015].

Hydrogen Bonding and Polymorphism

Another application area is in the study of hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. Podjed and Modec (2022) researched three amino alcohols, including derivatives similar to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid, reacting with quinaldinic acid to yield various salts. These studies provide insights into the hydrogen bonding patterns and polymorphic behaviors of amino acid derivatives, which are crucial for designing drugs with desired solubility and stability properties [Podjed & Modec, 2022].

Enantioseparation

The enantioseparation capabilities of 2-(3-Methylphenyl)propanic acid and its isomers have been examined for their potential in resolving racemic mixtures into their enantiomers, which is vital for the synthesis of chiral drugs. Jin et al. (2020) demonstrated successful enantioseparation of these acids using countercurrent chromatography, indicating the utility of these compounds in chiral drug synthesis and pharmaceutical research [Jin et al., 2020].

Fluorescence Derivatisation

The derivatization of amino acids for fluorescence studies represents another significant application. Frade et al. (2007) investigated 3-(Naphthalen-1-ylamino)propanoic acid derivatives for their potential as fluorescent derivatizing agents. These derivatives showed strong fluorescence, making them suitable for biological assays and the study of biochemical pathways [Frade et al., 2007].

Polymer Modification and Antibacterial Activity

Additionally, Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential applications in medical and pharmaceutical fields, especially due to their enhanced antibacterial and antifungal activities [Aly & El-Mohdy, 2015].

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-(3-methylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMLYUFZYFSEGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

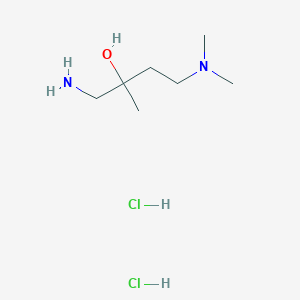

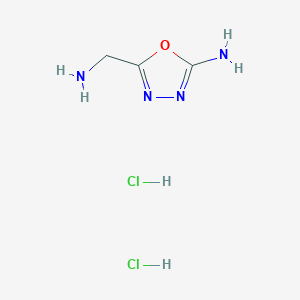

![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)

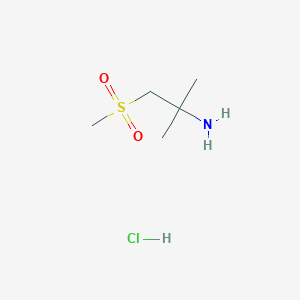

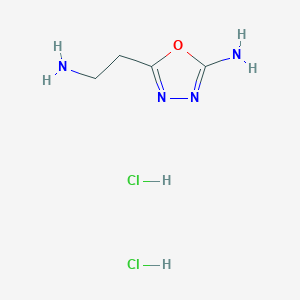

![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)

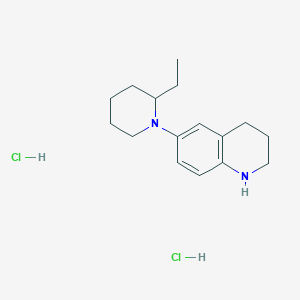

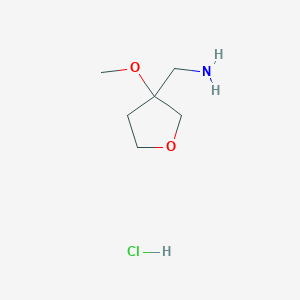

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)